![molecular formula C19H17N3OS B6423918 1-[3-(quinolin-8-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 852697-48-4](/img/structure/B6423918.png)
1-[3-(quinolin-8-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[3-(quinolin-8-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one” is a complex organic molecule that contains a quinoline group, a benzodiazole group, and a sulfanyl group. Quinoline is a nitrogen-containing bicyclic compound that is widely found throughout nature in various forms . Benzodiazole is another bicyclic compound containing nitrogen and sulfur atoms. The sulfanyl group (-SH) is a functional group consisting of a sulfur atom and a hydrogen atom.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “1-[3-(quinolin-8-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one”:
Antimicrobial Activity
This compound has shown significant potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls and disrupt their integrity, leading to cell death. Studies have demonstrated its effectiveness against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria .
Antioxidant Properties
The antioxidant activity of this compound is another area of interest. It has been found to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is particularly valuable in the development of treatments for diseases where oxidative stress plays a key role, such as neurodegenerative disorders .
Anticancer Potential
Research has indicated that this compound exhibits promising anticancer properties. It can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and interfere with various signaling pathways that are crucial for cancer cell survival. These findings suggest its potential use in cancer therapy .
Metal Complexation
The compound’s ability to form complexes with metal ions has been explored for various applications. Metal complexes of this compound have shown enhanced biological activities compared to the free ligand. These complexes are being studied for their potential use in medicinal chemistry, particularly in the development of new drugs .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of this compound with various biological targets. These studies help in predicting the binding affinity and mode of interaction, which are crucial for drug design and development. The insights gained from these studies can guide the synthesis of more potent derivatives .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been investigated, showing that it can inhibit the production of pro-inflammatory cytokines. This makes it a potential candidate for the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease .
Neuroprotective Effects
Research has also focused on the neuroprotective effects of this compound. It has been found to protect neurons from damage caused by various neurotoxic agents. This property is particularly relevant for the development of treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Photophysical Properties
The photophysical properties of this compound have been studied for potential applications in materials science. Its ability to absorb and emit light at specific wavelengths makes it useful in the development of fluorescent probes and sensors for various analytical applications .
These diverse applications highlight the versatility and potential of “1-[3-(quinolin-8-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one” in scientific research and development.
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(3-quinolin-8-ylsulfanylpropyl)-1H-benzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c23-19-21-15-8-1-2-9-16(15)22(19)12-5-13-24-17-10-3-6-14-7-4-11-20-18(14)17/h1-4,6-11H,5,12-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFAQMZEELHQOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2CCCSC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(quinolin-8-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 4-methylbenzoate](/img/structure/B6423838.png)
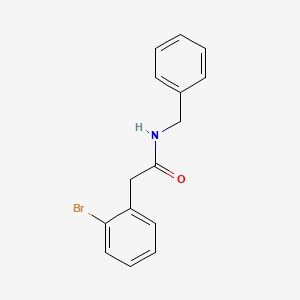
![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-fluorobenzoate](/img/structure/B6423843.png)
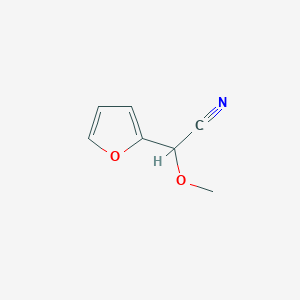
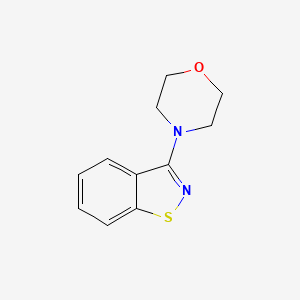
![N-[(1-hydroxycyclopentyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B6423858.png)
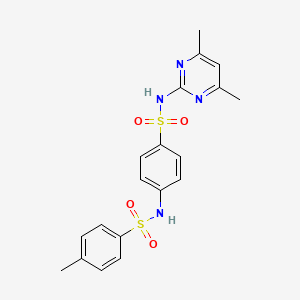
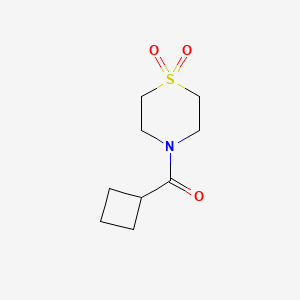
![2-[3-(5-methylfuran-2-yl)propanamido]benzoic acid](/img/structure/B6423888.png)
![7-[(3-fluorophenyl)[(pyridin-2-yl)amino]methyl]quinolin-8-ol](/img/structure/B6423889.png)
![N-[4-(5-ethyl-2-methoxybenzenesulfonamido)phenyl]acetamide](/img/structure/B6423891.png)
![N-[4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6423913.png)
![2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6423917.png)
![methyl 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B6423932.png)